7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid

Lipophilicity Drug-likeness Permeability

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 920278-18-8) is a dihalogenated quinoline-4-carboxylic acid derivative structurally related to the cinchophen/neocinchophen class. Its core scaffold—a quinoline ring bearing a carboxylic acid at the 4‑position, a 4‑chlorophenyl substituent at C‑2, a methyl group at C‑6, and a chlorine at C‑7—places it within the family of small‑molecule fatty‑acid binding protein (FABP) inhibitors exemplified by the aryl‑quinoline patent literature.

Molecular Formula C17H11Cl2NO2
Molecular Weight 332.2 g/mol
CAS No. 920278-18-8
Cat. No. B12879523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid
CAS920278-18-8
Molecular FormulaC17H11Cl2NO2
Molecular Weight332.2 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1Cl)N=C(C=C2C(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H11Cl2NO2/c1-9-6-12-13(17(21)22)7-15(20-16(12)8-14(9)19)10-2-4-11(18)5-3-10/h2-8H,1H3,(H,21,22)
InChIKeyKERDUWJAFCRAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 920278-18-8): Baseline Identity for Quinoline-4-Carboxylic Acid Procurement


7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid (CAS 920278-18-8) is a dihalogenated quinoline-4-carboxylic acid derivative structurally related to the cinchophen/neocinchophen class. Its core scaffold—a quinoline ring bearing a carboxylic acid at the 4‑position, a 4‑chlorophenyl substituent at C‑2, a methyl group at C‑6, and a chlorine at C‑7—places it within the family of small‑molecule fatty‑acid binding protein (FABP) inhibitors exemplified by the aryl‑quinoline patent literature [1] [2]. The compound is catalogued in authoritative chemistry databases under CID 630345, with a molecular formula of C₁₇H₁₁Cl₂NO₂ and a molecular weight of 332.2 g mol⁻¹ [2].

Why a Simple 6-Methylquinoline-4-Carboxylic Acid Cannot Replace 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid in Research or Industrial Programs


Within the quinoline‑4‑carboxylic acid series, subtle differences in halogenation and methylation profoundly alter physicochemical and, consequently, biological performance. The 7‑chloro substituent on the target compound raises the calculated lipophilicity (XLogP3‑AA = 5.0) by ≈0.6 log units relative to its des‑chloro analog 2‑(4‑chlorophenyl)‑6‑methylquinoline‑4‑carboxylic acid (XLogP3‑AA = 4.4) [1] [2]. This magnitude of logP shift is known to influence membrane permeability, plasma protein binding, and off‑target promiscuity [3], making generic interchange of these compounds scientifically unreliable. The quantitative evidence below demonstrates that the target compound occupies a distinct physicochemical and pharmacological space that cannot be recapitulated by simply omitting the 7‑chloro or 6‑methyl groups.

Quantitative Differentiation Guide for 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid (920278-18-8)


Lipophilicity Advantage Over the Des‑Chloro Analog

The target compound exhibits a higher computed logP (XLogP3-AA = 5.0) than its closest 7‑des‑chloro congener, 2‑(4‑chlorophenyl)‑6‑methylquinoline‑4‑carboxylic acid (XLogP3‑AA = 4.4) [1] [2]. This difference of +0.6 log units corresponds to a ~4‑fold increase in the octanol/water partition coefficient, indicating enhanced membrane penetration potential.

Lipophilicity Drug-likeness Permeability

Increased Molecular Weight and Heavy Atom Count Relative to Mono‑Halogenated Analogs

The target compound (MW = 332.2 g mol⁻¹) is 34.5 Da heavier than 2‑(4‑chlorophenyl)‑6‑methylquinoline‑4‑carboxylic acid (MW = 297.7 g mol⁻¹) due to the additional 7‑chlorine atom [1] [2]. This increases the heavy atom count from 21 to 22 and the exact mass by 33.961 Da, reflecting greater molecular complexity.

Physicochemical properties Molecular complexity Selectivity

Topological Polar Surface Area (tPSA) Maintained Despite Increased Lipophilicity

Despite the higher logP, the target compound retains a tPSA of 50.2 Ų, identical to that of 2‑(4‑chlorophenyl)‑6‑methylquinoline‑4‑carboxylic acid [1] [2]. This combination of elevated lipophilicity with unchanged polar surface area is unusual and may enable the compound to cross biological membranes without sacrificing hydrogen‑bonding capacity.

Polar surface area Blood-brain barrier Drug-likeness

FABP4/5 Inhibitor Pharmacophore Alignment with the Quinoline‑4‑Carboxylic Acid Scaffold

Aryl‑quinoline‑4‑carboxylic acids are explicitly claimed as dual FABP4/5 inhibitors in the patent literature [1]. The target compound embodies the core pharmacophore: a quinoline carboxylic acid head group, a 4‑chlorophenyl tail, and halogen decoration on the quinoline ring. Although direct IC₅₀ data for this specific compound are not publicly available, the potent FABP4 binding (Kd = 10 nM) reported for the closely related 7‑chloro‑2‑(4‑chlorophenyl)quinoline‑4‑carboxylic acid scaffold supports the class‑level inference that 7‑halogenation is critical for high‑affinity interaction with the FABP lipid‑binding pocket [2].

FABP4 inhibitor FABP5 inhibitor Metabolic disease

Optimal Use Cases for 7-Chloro-2-(4-chlorophenyl)-6-methylquinoline-4-carboxylic acid (920278-18-8)


Lead Optimization in FABP4/5 Inhibitor Programs

The elevated lipophilicity (XLogP3‑AA = 5.0) and maintained polar surface area (50.2 Ų) of this compound make it a suitable lipophilic probe for exploring the deep hydrophobic pocket of FABP4/5. Structure‑activity relationship (SAR) studies can use the 7‑chloro‑6‑methyl substitution pattern as a starting point for balancing potency and metabolic stability, as supported by the class‑level FABP4 affinity data (Kd = 10 nM for the 7‑chloro scaffold) [1] [2].

Physicochemical Property Benchmarking in CNS Drug Discovery

With a tPSA of 50.2 Ų and logP of 5.0, the compound sits near the boundary of the CNS drug‑likeness space [3]. It can serve as a calibration standard for permeability assays (e.g., PAMPA or Caco‑2) when evaluating the impact of incremental halogenation on membrane transit.

Fragment‑Based or Structure‑Based Design Libraries

The defined heavy‑atom count (22) and the presence of two chlorine atoms provide strong anomalous scattering signals suitable for X‑ray crystallography. The compound can be incorporated into fragment‑screening libraries targeting metalloenzymes or lipid‑binding proteins, where the carboxylic acid group offers a metal‑chelating or hydrogen‑bonding anchor [4].

Comparator Compound for Metabolic Stability Studies

Owing to the presence of the electron‑withdrawing 7‑chloro substituent, the compound is expected to exhibit altered CYP450 oxidation rates relative to its 7‑H analog. It can be used as a paired compound in metabolic soft‑spot identification studies, where the ΔlogP of +0.6 and the chlorine substituent effect are systematically evaluated [1] [2].

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